molecular formula C19H22N4O4 B10960441 N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide

N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-YL)methyl]-2-furamide

Cat. No.: B10960441
M. Wt: 370.4 g/mol
InChI Key: QLUUBYXTQMZXED-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide is a complex organic compound that features a unique structure combining adamantane, pyrazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe nitro group is then introduced via nitration under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the inhibition of key enzymes and disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Adamantyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, while the nitro-pyrazole moiety contributes to its reactivity and potential biological activity .

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-(1-adamantyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H22N4O4/c24-18(21-19-6-12-3-13(7-19)5-14(4-12)8-19)17-2-1-16(27-17)11-22-10-15(9-20-22)23(25)26/h1-2,9-10,12-14H,3-8,11H2,(H,21,24)

InChI Key

QLUUBYXTQMZXED-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(O4)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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